Cas no 70936-16-2 (4-Ethyl-3-nitro-pyridin-2-ylamine)
4-Ethyl-3-nitro-pyridin-2-ylamine Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-3-nitro-2-Pyridinamine
- 4-ethyl-3-nitropyridin-2-amine
- 2-Amino-4-ethyl-3-nitropyridine
- 4-Ethyl-3-nitro-pyridin-2-ylamine
- SB38407
- MFCD18803384
- CS-0341939
- DTXSID40702197
- 70936-16-2
- SCHEMBL5145767
-
- MDL: MFCD18803384
- Inchi: 1S/C7H9N3O2/c1-2-5-3-4-9-7(8)6(5)10(11)12/h3-4H,2H2,1H3,(H2,8,9)
- InChI Key: MXEMPHBMPPUUBF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(N)=NC=CC=1CC)=O
Computed Properties
- Exact Mass: 167.069476538g/mol
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- Density: 1.289±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 112-113 ºC
- Solubility: Slightly soluble (2 g/l) (25 º C),
4-Ethyl-3-nitro-pyridin-2-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E927568-10mg |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E927568-50mg |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E927568-100mg |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 100mg |
$ 230.00 | 2022-06-05 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1182-1g |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1182-5g |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 97% | 5g |
16943.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1182-500mg |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| abcr | AB538037-500 mg |
4-Ethyl-3-nitro-pyridin-2-ylamine; . |
70936-16-2 | 500MG |
€609.40 | 2022-07-29 | ||
| abcr | AB538037-1 g |
4-Ethyl-3-nitro-pyridin-2-ylamine; . |
70936-16-2 | 1g |
€1,002.80 | 2022-07-29 | ||
| eNovation Chemicals LLC | D970913-50mg |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 95% | 50mg |
$215 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1182-1g |
4-Ethyl-3-nitro-pyridin-2-ylamine |
70936-16-2 | 97% | 1g |
¥8726.45 | 2025-01-21 |
4-Ethyl-3-nitro-pyridin-2-ylamine Suppliers
4-Ethyl-3-nitro-pyridin-2-ylamine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-Ethyl-3-nitro-pyridin-2-ylamine
4-Ethyl-3-nitro-pyridin-2-ylamine: A Comprehensive Overview
The compound with CAS No 70936-16-2, commonly referred to as 4-Ethyl-3-nitro-pyridin-2-ylamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of aromatic amines and features a pyridine ring with substituents at the 2, 3, and 4 positions. The presence of an ethyl group at position 4 and a nitro group at position 3 imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of 4-Ethyl-3-nitro-pyridin-2-ylamine in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase enzymes, which are key targets in inflammation-related diseases such as arthritis.
In addition to its pharmacological applications, 4-Ethyl-3-nitro-pyridin-2-ylamine has also found utility in the synthesis of advanced materials. Its ability to act as a building block for constructing heterocyclic frameworks has been exploited in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The synthesis of 4-Ethyl-3-nitro-pyridin-2-ylamine typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the nitration of an ethyl-substituted pyridine derivative followed by selective amination. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
From a structural perspective, 4-Ethyl-3-nitro-pyridin-2-ylamine exhibits interesting electronic properties due to the conjugation between the pyridine ring and the nitro group. This conjugation influences the molecule's UV-vis absorption spectrum, making it a candidate for use in optoelectronic devices. Furthermore, computational studies have revealed that the molecule's electronic structure can be tuned by varying substituents on the pyridine ring, offering new avenues for material design.
In terms of stability and reactivity, 4-Ethyl-3-nitro-pyridin-2-ylamine demonstrates moderate thermal stability under standard conditions. However, its reactivity towards nucleophilic substitution and electrophilic aromatic substitution reactions makes it a versatile intermediate in organic synthesis. Recent research has focused on optimizing reaction conditions to enhance selectivity and yield in these transformations.
The environmental impact of 4-Ethyl-3-nitro-pyridin-2-ylamine is another area of growing interest. Studies have shown that while the compound itself is not inherently hazardous under normal handling conditions, its production and disposal require careful consideration to minimize ecological footprint. Efforts are underway to develop greener synthetic routes and recycling strategies for this compound.
In conclusion, 4-Ethyl-3-nitro-pyridin-2-yliAmine stands as a testament to the versatility of aromatic amine compounds in modern chemistry. Its diverse applications across drug discovery, materials science, and organic synthesis underscore its importance as a key intermediate in chemical research. As advancements continue to emerge, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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